molecular formula C21H18ClFN6O2 B612210 Ravoxertinib CAS No. 1453848-26-4

Ravoxertinib

Cat. No.: B612210
CAS No.: 1453848-26-4
M. Wt: 440.9 g/mol
InChI Key: RZUOCXOYPYGSKL-GOSISDBHSA-N
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Description

Ravoxertinib is a small molecule inhibitor that targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). It is primarily investigated for its potential in treating various cancers by inhibiting the ERK pathway, which is often dysregulated in cancer cells .

Scientific Research Applications

Ravoxertinib has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Ravoxertinib, also known as GDC-0994, is a potent and selective inhibitor of the extracellular signal-regulated kinases (ERK1 and ERK2) . These kinases are essential nodes within the RAS/RAF/MEK/ERK signaling cascade, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Mode of Action

This compound interacts with its targets, ERK1 and ERK2, by inhibiting their kinase activity . It has a biochemical potency of 1.1 nM for ERK1 and 0.3 nM for ERK2 . This interaction results in the inhibition of the RAS/RAF/MEK/ERK signaling cascade .

Biochemical Pathways

The primary pathway affected by this compound is the RAS/RAF/MEK/ERK signaling cascade . This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with oncogenesis . By inhibiting ERK1/2, this compound disrupts this pathway, potentially leading to reduced cell proliferation and increased cell death .

Result of Action

The molecular and cellular effects of this compound’s action include significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice . In these models, pharmacodynamic biomarker inhibition of phospho-p90RSK correlates with potency in vitro and in vivo .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain oncogenic mutations (such as in BRAF or RAS) can enhance the drug’s efficacy by increasing the activation of the RAS/RAF/MEK/ERK pathway . .

Safety and Hazards

Ravoxertinib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Ravoxertinib is under investigation in clinical trials for its potential antineoplastic activity . The drug has shown promise in preclinical studies, but more research is needed to fully understand its efficacy and safety profile in humans . Future research may also explore the potential of this compound in combination with other therapies to enhance its therapeutic effect .

Biochemical Analysis

Biochemical Properties

Ravoxertinib interacts with the enzymes ERK1 and ERK2, inhibiting their activity . This inhibition disrupts the ERK1/2 signaling pathway, which is commonly activated by oncogenic mutations in BRAF or RAS or by upstream oncogenic signaling .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the MAPK pathway in cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with ERK1 and ERK2, inhibiting these enzymes and leading to changes in gene expression . This disruption of the ERK1/2 signaling pathway can lead to the inhibition of tumor cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has shown good pharmacokinetic properties with a mean half-life of 23 hours, supportive of once daily dosing . It has also shown signs of pharmacodynamic effects in patients with a variety of tumor histologies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in CD-1 mice, a 10 mg/kg oral dose of this compound is sufficient to achieve the desired target coverage for at least 8 hours .

Metabolic Pathways

This compound is involved in the RAS/RAF/MEK/ERK signaling cascade, a metabolic pathway commonly activated by oncogenic mutations in RAS or RAF or upstream oncogenic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ravoxertinib can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling. The synthesis typically involves the use of reagents such as pyrazole, pyrimidine, and various halogenated compounds. The reaction conditions often include the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Ravoxertinib undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole or pyrimidine derivatives .

Properties

IUPAC Name

1-[(1S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUOCXOYPYGSKL-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)[C@H](CO)C4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453848-26-4
Record name Ravoxertinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1453848264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ravoxertinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15281
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RAVOXERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6AXV96CRH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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